molecular formula C13H13NO3 B5515745 N-(furan-2-ylmethyl)-4-methoxybenzamide

N-(furan-2-ylmethyl)-4-methoxybenzamide

Cat. No.: B5515745
M. Wt: 231.25 g/mol
InChI Key: PWFJLOUYYUBYOS-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It features a furan ring attached to a benzamide structure, with a methoxy group at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with furan-2-ylmethanamine. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC under microwave-assisted conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave reactors and effective coupling reagents ensures efficient production. The crude products are purified by crystallization or flash chromatography to obtain the final compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized furan derivatives, reduced amines, and substituted benzamides.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of N-(furan-2-ylmethyl)-4-methoxybenzamide is not well-documented. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the detailed mechanism of action and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamides and furan derivatives, such as N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide and furan-2-ylmethyl furan-2-carboxylate .

Uniqueness

N-(furan-2-ylmethyl)-4-methoxybenzamide is unique due to the presence of both a furan ring and a methoxybenzamide structure. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-11-6-4-10(5-7-11)13(15)14-9-12-3-2-8-17-12/h2-8H,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFJLOUYYUBYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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